4-(3-Methylbutyl)-1,3-oxazolidin-2-one
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula . It may also include its common names and synonyms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including X-ray crystallography , NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
Synthetic Organic Chemistry
- The 1,3-oxazolidin-2-one nucleus, a component of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, is extensively utilized in synthetic organic chemistry and medicinal chemistry. It is used as a chiral auxiliary in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Its popularity increased following the introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, leading to significant research interest and numerous publications (Zappia et al., 2007).
Antibacterial Agents
- Oxazolidinones, including 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, are novel antibacterial agents that inhibit bacterial protein synthesis. They show effectiveness against various clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds are not cross-resistant to common antibiotics and have shown bactericidal effects against certain strains (Zurenko et al., 1996).
Carbon Dioxide Fixation
- 4-Methylene-1,3-oxazolidin-2-ones, related to 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, can be synthesized from primary amines and carbon dioxide under supercritical conditions. This synthesis does not require additional catalysts or solvents, indicating an environmentally friendly approach to chemical fixation of carbon dioxide (Xu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-methylbutyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHWUZNQDCXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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